molecular formula C14H7BrO2 B1267325 2-Bromoanthraquinone CAS No. 572-83-8

2-Bromoanthraquinone

Cat. No. B1267325
CAS RN: 572-83-8
M. Wt: 287.11 g/mol
InChI Key: VTSDGYDTWADUJQ-UHFFFAOYSA-N
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Patent
US09285320B2

Procedure details

2-Bromoanthraquinone 10 (8.50 g, 0.0296 mol, 1 equiv) and a 50:50 mixture of isopropyl alcohol and tetrahydrofuran (200 mL) were stirred for 10 minutes at 0° C., forming a yellow suspension. NaBH4 (6.70 g, 0.177 mol, 6.0 equiv.) was added to the suspension at 0° C. The mixture was stirred at 0° C. for three hours, turning red in color. The solution was then warmed to room temperature. Additional NaBH4 (3.35 g, 0.089 mol, 3.0 equiv.) was added to the solution at room temperature and the solution was stirred at room temperature for 12 hours, turning into an orange suspension. Deionized water (10 mL) was added to the solution at room temperature and the solution was stirred at room temperature for an additional 12 hours. The consumption of 2-bromoanthraquinone 10 was monitored by thin-layer chromatography (35% CHCl3/hexane, Rf=0.33). Once the consumption of 2-bromoanthraquinone 10 stopped entirely (it was never fully consumed), the volatiles were removed by rotary evaporation. 3 M HCl was slowly added to the solution until bubbling ceased, then additional 3 M HCl (30 mL) was added. The solution was heated at reflux for 6 hours, turning into an opaque, yellow suspension in the process. The mixture was cooled to room temperature, turning into a transparent solution containing yellow-brown crystals. As much water as possible was removed by rotary evaporation. The contents were then vacuum-filtered and washed using deionized water to remove any water, acid and ionic salt, leaving behind a yellow-brown colored solid. The vacuum-filtration receiving flask was changed and the solid was washed with CH2Cl2 through the filter paper. The CH2Cl2 was removed through rotary evaporation. The remaining solid was purified by column chromatography (100% hexane, Rf=0.27), providing 2-bromoanthracene 11 as a white, powdery solid (2.00 g, 26%). 1H NMR (CDCl3): δ 8.42 (s, 1H), 8.34 (s, 1H), 8.18 (d, 1H), 8.01 (m, 2H), 7.87 (d, 1H), 7.50 (m, 3H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.C(O)(C)C.O1CCCC1.[BH4-].[Na+]>O>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
3.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
were stirred for 10 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a yellow suspension
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for an additional 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The consumption of 2-bromoanthraquinone 10
CUSTOM
Type
CUSTOM
Details
Once the consumption of 2-bromoanthraquinone 10
CUSTOM
Type
CUSTOM
Details
was never fully consumed), the volatiles
CUSTOM
Type
CUSTOM
Details
were removed by rotary evaporation
ADDITION
Type
ADDITION
Details
3 M HCl was slowly added to the solution
CUSTOM
Type
CUSTOM
Details
until bubbling
ADDITION
Type
ADDITION
Details
additional 3 M HCl (30 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
containing yellow-brown crystals
CUSTOM
Type
CUSTOM
Details
As much water as possible was removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
The contents were then vacuum-filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
to remove any water, acid and ionic salt
CUSTOM
Type
CUSTOM
Details
leaving behind a yellow-brown colored solid
FILTRATION
Type
FILTRATION
Details
The vacuum-filtration
WASH
Type
WASH
Details
the solid was washed with CH2Cl2 through the filter paper
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was removed through rotary evaporation
CUSTOM
Type
CUSTOM
Details
The remaining solid was purified by column chromatography (100% hexane, Rf=0.27)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC2=CC3=CC=CC=C3C=C2C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.